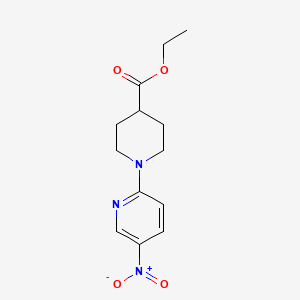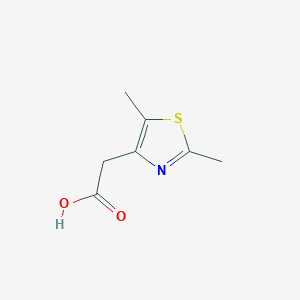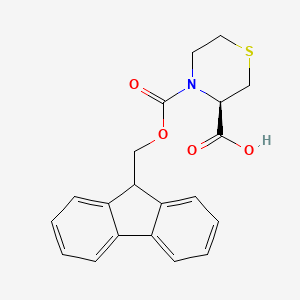
(R)-Fmoc-3-carboxythiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Fmoc-3-carboxythiomorpholine, commonly referred to as Fmoc-CTM, is an organic compound that has been used in various scientific research applications. It is a chiral derivative of morpholine and is a key component in the synthesis of various pharmaceuticals and other compounds. Fmoc-CTM is also used in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure of proteins. In addition, Fmoc-CTM has been used in the synthesis of peptide-based drugs, as well as in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Fmoc-CTM has a wide range of scientific research applications. It is used in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure of proteins. In addition, Fmoc-CTM has been used in the synthesis of peptide-based drugs, as well as in the development of new drugs. Fmoc-CTM has also been used in the synthesis of compounds for use in drug delivery systems, such as liposomes and nanocapsules.
Wirkmechanismus
Fmoc-CTM acts as a protecting group for the amine group of amino acids. When Fmoc-CTM is attached to an amino acid, it prevents the amino acid from reacting with other molecules. This allows the amino acid to remain intact until it is needed for a reaction. Fmoc-CTM also acts as a linker molecule, allowing the attachment of other molecules to the amino acid.
Biochemical and Physiological Effects
Fmoc-CTM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases. In addition, Fmoc-CTM has been shown to have antioxidant and anti-inflammatory effects. Furthermore, Fmoc-CTM has been shown to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-CTM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, Fmoc-CTM is stable and can be stored for extended periods of time. Furthermore, Fmoc-CTM can be used to attach other molecules to amino acids, allowing for the synthesis of more complex molecules.
However, there are some limitations to using Fmoc-CTM in lab experiments. Fmoc-CTM is not soluble in water, which can limit its use in certain reactions. In addition, Fmoc-CTM can be difficult to remove from certain molecules, which can lead to contamination of the reaction mixture.
Zukünftige Richtungen
There are a number of potential future directions for the use of Fmoc-CTM. One potential direction is the development of new drugs and drug delivery systems. Fmoc-CTM could be used to attach other molecules to peptides, allowing for the development of new drugs with improved efficacy and safety. In addition, Fmoc-CTM could be used to attach other molecules to liposomes or nanocapsules, allowing for the development of novel drug delivery systems.
Another potential future direction is the use of Fmoc-CTM in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure of proteins. Fmoc-CTM could be used to attach other molecules to peptidomimetics, allowing for the development of more complex molecules with improved properties.
Finally, Fmoc-CTM could be used to develop new methods for the synthesis of peptides and peptidomimetics. Fmoc-CTM could be used to attach other molecules to peptides and peptidomimetics, allowing for the development of novel synthesis methods. These methods could be used to synthesize more complex molecules with improved properties.
Synthesemethoden
Fmoc-CTM is synthesized via a two-step process. The first step involves the synthesis of the morpholine ring and is accomplished by the reaction of an aldehyde and an amine in the presence of a base. The second step involves the attachment of the Fmoc group to the morpholine ring. This is accomplished by the reaction of the morpholine ring with a Fmoc-protected amino acid in the presence of a base. The resulting product is Fmoc-CTM.
Eigenschaften
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19(23)18-12-26-10-9-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJINUYTGQCQAG-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-3-carboxythiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)
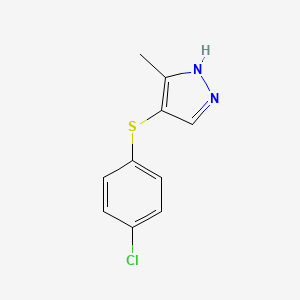
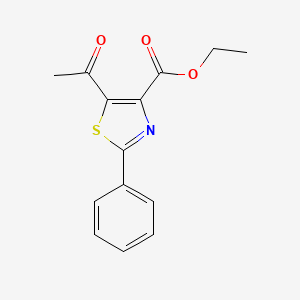
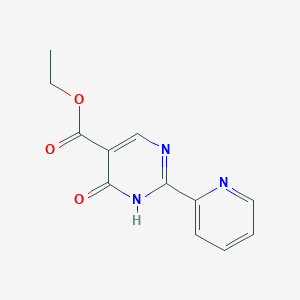
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)
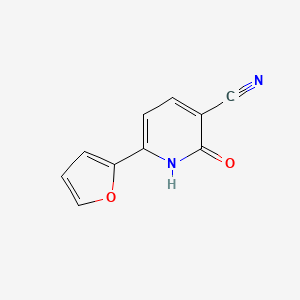

![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
